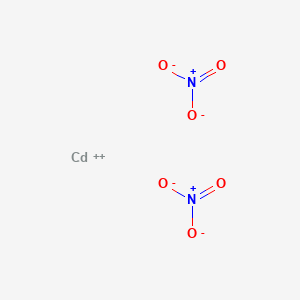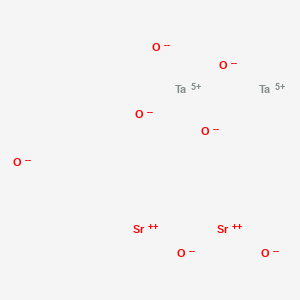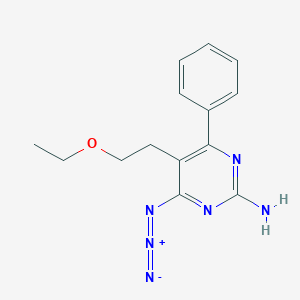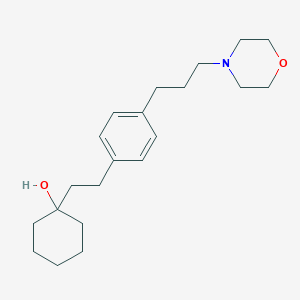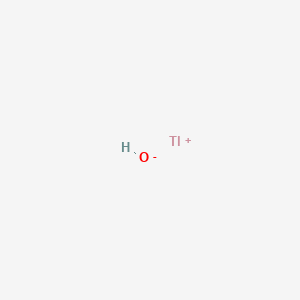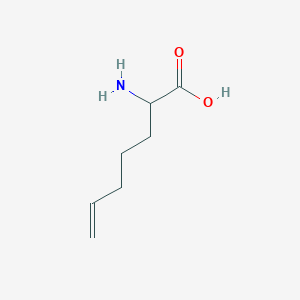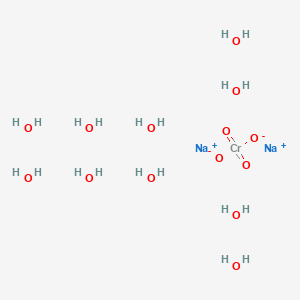
Chromic acid, disodium salt, decahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic acid, disodium salt, decahydrate is a chemical compound with the molecular formula Na2Cr2O7.10H2O. It is a bright orange crystalline solid that is highly soluble in water. Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties.
Mécanisme D'action
Chromic acid, disodium salt, decahydrate acts as an oxidizing agent by transferring oxygen atoms to other molecules. The mechanism of action involves the reduction of chromic acid to chromium(III) oxide, which releases oxygen. The released oxygen then reacts with the target molecule, causing oxidation.
Effets Biochimiques Et Physiologiques
Chromic acid, disodium salt, decahydrate is highly toxic and can cause severe skin and eye irritation. It can also cause respiratory and gastrointestinal problems if ingested or inhaled. Exposure to chromic acid, disodium salt, decahydrate can lead to respiratory failure, liver and kidney damage, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Chromic acid, disodium salt, decahydrate is a powerful oxidizing agent that is commonly used in organic synthesis. It is highly effective in oxidizing alcohols and aldehydes, and it is also used in the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory.
Orientations Futures
There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research. One potential area of research is the development of safer and more efficient oxidizing agents for use in organic synthesis. Another area of research is the development of new applications for chromic acid, disodium salt, decahydrate in the manufacturing of dyes and photographic chemicals.
Conclusion
In conclusion, chromic acid, disodium salt, decahydrate is a highly toxic but powerful oxidizing agent that is widely used in various scientific research applications. It is commonly used in organic synthesis and the manufacturing of dyes and photographic chemicals. However, due to its highly toxic nature, it must be handled with extreme caution in the laboratory. There are several future directions for the use of chromic acid, disodium salt, decahydrate in scientific research, including the development of safer and more efficient oxidizing agents and the development of new applications in the manufacturing of dyes and photographic chemicals.
Méthodes De Synthèse
Chromic acid, disodium salt, decahydrate can be synthesized by reacting sodium dichromate with sulfuric acid. The reaction produces chromic acid, which is then neutralized with sodium hydroxide to form the disodium salt. The resulting product is then dehydrated to form the decahydrate salt.
Applications De Recherche Scientifique
Chromic acid, disodium salt, decahydrate is widely used in various scientific research applications due to its oxidizing properties. It is commonly used as an oxidizing agent in organic synthesis, such as the oxidation of alcohols and aldehydes. It is also used in the manufacturing of dyes, pigments, and photographic chemicals.
Propriétés
Numéro CAS |
13517-17-4 |
|---|---|
Nom du produit |
Chromic acid, disodium salt, decahydrate |
Formule moléculaire |
CrH20Na2O14 |
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
disodium;dioxido(dioxo)chromium;decahydrate |
InChI |
InChI=1S/Cr.2Na.10H2O.4O/h;;;10*1H2;;;;/q;2*+1;;;;;;;;;;;;;2*-1 |
Clé InChI |
HVQUUBAXNCAQJV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
13517-17-4 |
Pictogrammes |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Numéros CAS associés |
7775-11-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



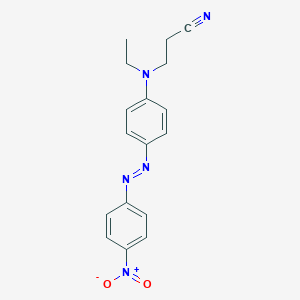
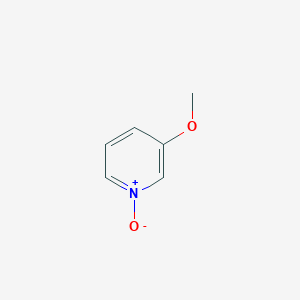
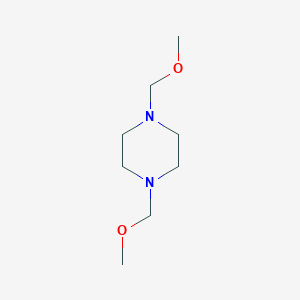
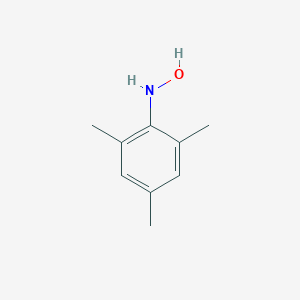
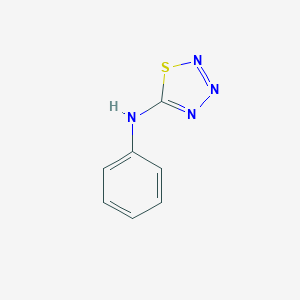
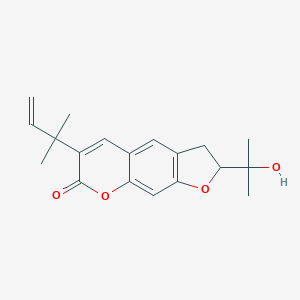

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
